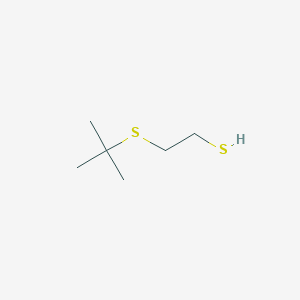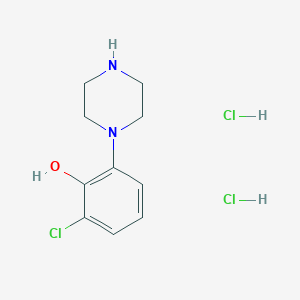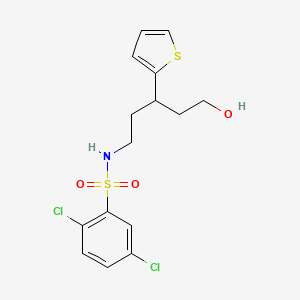
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole-substituted heterocycles has been discussed in several studies . For instance, (E)-1-(5-Methyl-1-phenylpyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one, a compound with a similar structure, reacts with hydrazine, hydroxylamine, guanidine, and aminopyrazole derivatives to afford the corresponding 3,4p-bipyrazole, pyrazolylisoxazole, pyrazolylpyrimidine, and pyrazolo[1,5-a]pyrimidine derivatives, respectively .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For example, (E)-1-(5-Methyl-1-phenylpyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one reacts with various nucleophiles to produce novel derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, the IR spectra, 1H NMR, and 13C NMR of similar compounds have been analyzed .Applications De Recherche Scientifique
Antimicrobial and Phytotoxic Activities
Pyrazolines, closely related to the specified compound, exhibit significant antimicrobial and phytotoxic properties. For instance, derivatives synthesized through the cyclization of chalcones with substituted benzyl hydrazides demonstrated substantial antimicrobial activities, with certain compounds showing high effectiveness in phytotoxic assays (Mumtaz et al., 2015). Additionally, other studies focusing on the synthesis of pyrazoline derivatives also reported good antimicrobial activity, suggesting the potential of these compounds in developing new antibacterial and antifungal agents (Kumar et al., 2012).
Corrosion Inhibition
Research has also explored the use of pyrazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solutions. Studies demonstrate that these compounds effectively prevent corrosion, with efficiency increasing at higher concentrations. Such inhibitors work by forming a protective layer on the metal surface, adhering through both physical and chemical adsorption mechanisms (Yadav et al., 2015).
Anticancer Activity
Pyrazole and its derivatives have been evaluated for their anticancer properties. Synthesis and structural modification of these compounds have led to the identification of potential anticancer agents, with some exhibiting higher activity than standard drugs in preclinical models. This highlights the significance of pyrazole-based compounds in the search for new therapeutic options for cancer treatment (Hafez et al., 2016).
Orientations Futures
Pyrazole-containing compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s due to their easy preparation and rich biological activity . Therefore, the future directions of research could involve the synthesis of novel derivatives and the exploration of their biological activities.
Propriétés
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-15-18(13-21-25(15)17-8-4-3-5-9-17)20(26)24-11-6-7-16(14-24)19-10-12-23(2)22-19/h3-5,8-10,12-13,16H,6-7,11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZGEEVADHGEKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCC(C3)C4=NN(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2662174.png)

![tert-butyl (1R,5S)-3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2662176.png)



![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2662182.png)
![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2662183.png)


![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-bromobenzamide](/img/structure/B2662188.png)
![(2Z)-2-[(2,5-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide](/img/structure/B2662190.png)
![{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone](/img/structure/B2662193.png)